molecular formula C9H11NO3 B2374060 (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid CAS No. 2248200-14-6

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid

Cat. No.: B2374060
CAS No.: 2248200-14-6
M. Wt: 181.191
InChI Key: IFBRYZKDMQXUQN-ZCFIWIBFSA-N
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Description

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid is a chiral compound with a pyridine ring substituted at the 2-position with a methoxy group and a propanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxypyridine.

    Alkylation: The 4-methoxypyridine undergoes alkylation at the 2-position using a suitable alkylating agent, such as an alkyl halide, under basic conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.

    Oxidation: The alkylated product is oxidized to introduce the carboxylic acid functionality, typically using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of 2-(4-hydroxypyridin-2-yl)propanoic acid or 2-(4-formylpyridin-2-yl)propanoic acid.

    Reduction: Formation of 2-(4-methoxypyridin-2-yl)propanol or 2-(4-methoxypyridin-2-yl)propanal.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Methoxypyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypyridin-2-yl)propanoic acid
  • 2-(4-Formylpyridin-2-yl)propanoic acid
  • 2-(4-Methoxypyridin-2-yl)propanol

Uniqueness

(2R)-2-(4-Methoxypyridin-2-yl)propanoic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a carboxylic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-(4-methoxypyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)8-5-7(13-2)3-4-10-8/h3-6H,1-2H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBRYZKDMQXUQN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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